6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid
Overview
Description
6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Novel Scaffolds
The compound 6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid belongs to a broader class of compounds known as azaspirocyclic compounds, which have garnered attention for their potential in drug discovery. Notably, Chalyk et al. (2017) demonstrated the synthesis of 6-azaspiro[4.3]alkanes, closely related to the requested compound, from cyclobutanone and other precursors, emphasizing their utility as innovative scaffolds in drug discovery. The synthesis process involves the reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide, highlighting a method to access such compounds for further chemical exploration and application in medicinal chemistry (Chalyk et al., 2017).
Scaffold for Peptidomimetics
Mandal et al. (2005) explored the synthesis of azabicycloalkane amino acids, which serve as rigid dipeptide mimetics, useful for structure-activity studies in peptide-based drug discovery. Their work included the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, which shares structural similarities with the requested compound. This research underscores the potential of such spirocyclic compounds in creating constrained peptidomimetics that can be used in the development of novel therapeutic agents (Mandal et al., 2005).
Spirocyclic Oxetanes in Drug Design
Gurry et al. (2015) described a novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane, which is structurally related to the compound of interest. Their work not only presents a new synthetic route but also illustrates the potential of spirocyclic oxetanes in drug design, particularly in the development of compounds with unique biological activities. The research highlights the versatility of spirocyclic scaffolds in accessing new chemical spaces, potentially leading to the discovery of novel drug candidates (Gurry et al., 2015).
Conformational Analysis of Spirocyclic Compounds
Fernández et al. (2002) conducted a conformational study of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, which are structurally similar to the requested compound. Their research into the conformational properties of these spirocyclic lactams, particularly as constrained surrogates for dipeptides, further underscores the utility of such compounds in the design of peptidomimetics and their potential applications in medicinal chemistry (Fernández et al., 2002).
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of potent gpr119 agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and plays a crucial role in glucose-dependent insulin secretion .
Mode of Action
As a GPR119 agonist, it is likely to bind to the GPR119 receptor, activating it and triggering a series of intracellular events
Biochemical Pathways
Given its role as a gpr119 agonist, it may be involved in the regulation of glucose homeostasis and lipid metabolism . Activation of GPR119 can stimulate the release of incretin hormones, which enhance insulin secretion and potentially improve metabolic control .
Pharmacokinetics
The compound has a molecular weight of 226.315, a density of 1.1±0.1 g/cm3, and a boiling point of 319.4±42.0 °C at 760 mmHg . It is stored at 2-8°C . These properties may influence its bioavailability and pharmacokinetic profile.
Result of Action
As a GPR119 agonist, it may stimulate the release of incretin hormones, enhancing insulin secretion and potentially improving metabolic control
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the storage condition of this compound is at 2-8°C , suggesting that temperature could affect its stability. Additionally, the compound is harmful if swallowed, in contact with skin, or inhaled, and it is harmful to aquatic life with long-lasting effects . Therefore, safety precautions should be taken when handling this compound
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-5-14(9-15)7-10(8-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPVHRACIRZAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149307 | |
Record name | 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-03-6 | |
Record name | 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azaspiro[3.5]nonane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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